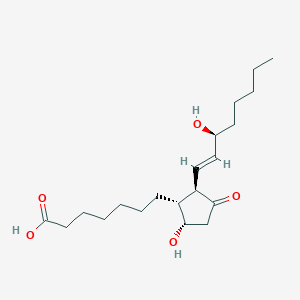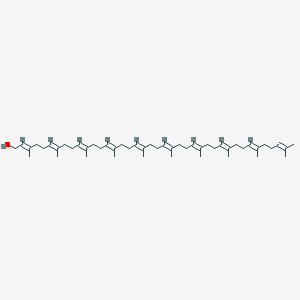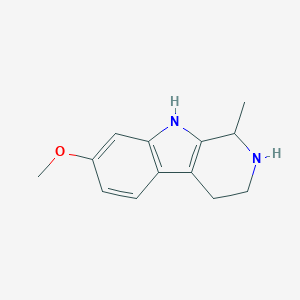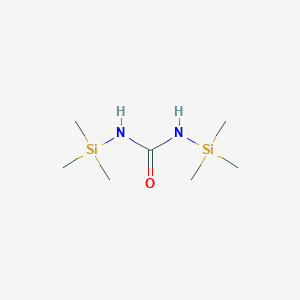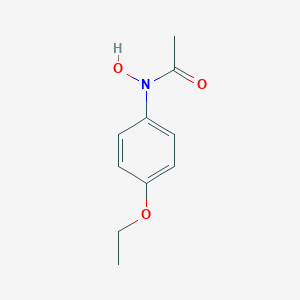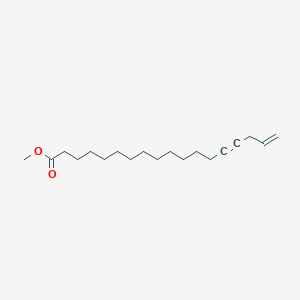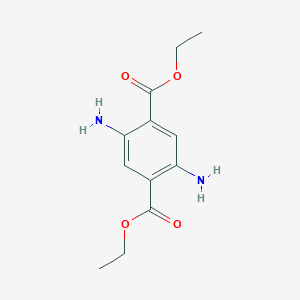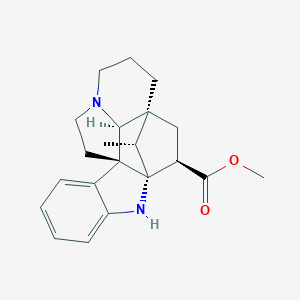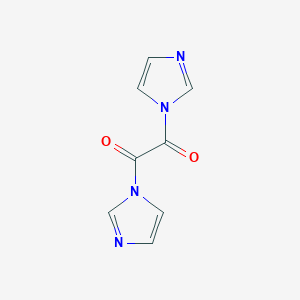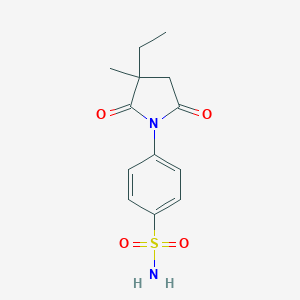
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide, also known as EMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have potent and selective inhibitory effects on certain enzymes, making it a valuable tool in biochemical studies.
Mechanism Of Action
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide works by binding to the active site of enzymes, preventing them from carrying out their normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide used.
Biochemical And Physiological Effects
The inhibition of carbonic anhydrase by 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide has been shown to have a number of biochemical and physiological effects. These include changes in pH and bicarbonate levels, as well as alterations in the activity of other enzymes that are dependent on carbonic anhydrase activity.
Advantages And Limitations For Lab Experiments
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide is a valuable tool for studying enzyme function and activity in the laboratory. Its potency and selectivity make it an effective inhibitor of specific enzymes, allowing researchers to isolate and study the effects of these enzymes on a variety of physiological processes. However, 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are a number of potential future directions for research on 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide and its effects on enzyme activity. These include exploring its use as a therapeutic agent for conditions such as glaucoma, where inhibition of carbonic anhydrase has been shown to be effective. Additionally, further research is needed to fully understand the mechanisms of action of 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide and its effects on other physiological processes beyond carbonic anhydrase inhibition.
Synthesis Methods
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide can be synthesized by reacting ethyl 2-methylacetoacetate with p-sulfamoylaniline in the presence of sodium ethoxide. This reaction yields the intermediate compound, which can be further reacted with succinic anhydride to produce 2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide.
Scientific Research Applications
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide has been used extensively in scientific research as a tool to study the function and activity of enzymes. It has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase, a key enzyme involved in the regulation of acid-base balance in the body.
properties
CAS RN |
17100-92-4 |
|---|---|
Product Name |
2-Ethyl-2-methyl-N-(p-sulfamoylphenyl) succinimide |
Molecular Formula |
C13H16N2O4S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16N2O4S/c1-3-13(2)8-11(16)15(12(13)17)9-4-6-10(7-5-9)20(14,18)19/h4-7H,3,8H2,1-2H3,(H2,14,18,19) |
InChI Key |
WCHUHMTYPVCQKV-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
synonyms |
4-(3-Ethyl-3-methyl-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



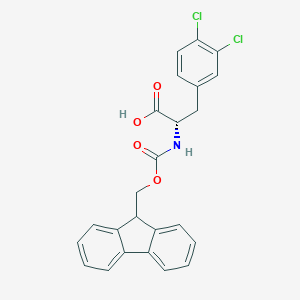
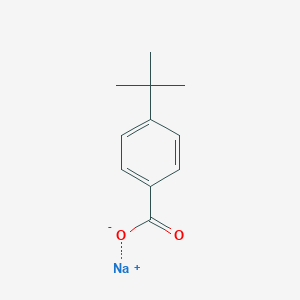
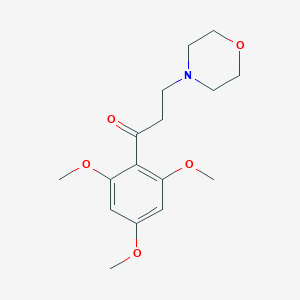
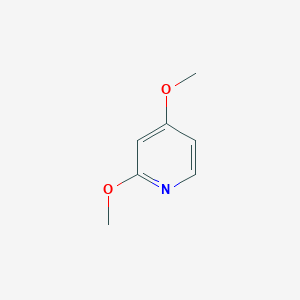
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
